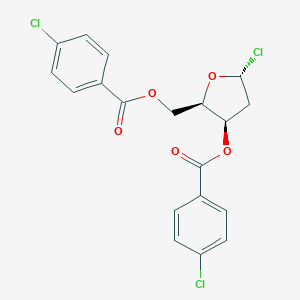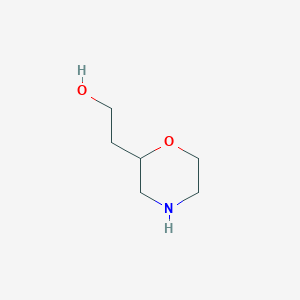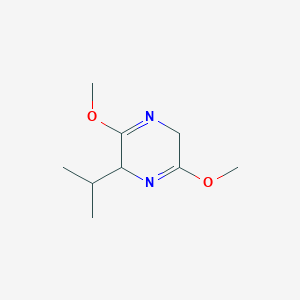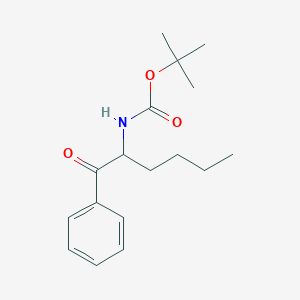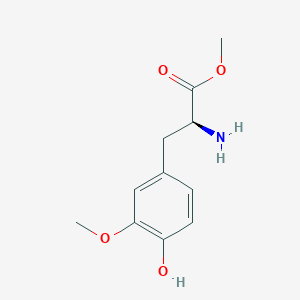
Methyl 3-methoxy-L-tyrosinate
Vue d'ensemble
Description
Methyl 3-methoxy-L-tyrosinate is a derivative of L-tyrosine . It is also known as 3-Methoxy-L-tyrosine monohydrate or 4-Hydroxy-3-methoxy-L-phenylalanine . It is a metabolite of L-Dopa and is formed via catechol O-methyltransferase (COMT) .
Molecular Structure Analysis
The molecular formula of Methyl 3-methoxy-L-tyrosinate is C11H15NO4. Its molecular weight is 225.24 g/mol. The SMILES string representation of the molecule is COc1cc(CC@HC(O)=O)ccc1O .Applications De Recherche Scientifique
Synthesis and Derivatives
- Methyl 3-methoxy-L-tyrosinate derivatives have been synthesized from L-tyrosine, useful for the synthesis of tetrahydroisoquinoline alkaloids, a class of chemicals with various pharmacological activities (Ruijiao Chen et al., 2010).
Metabolic Pathways
- The metabolic pathway of L-3-methoxy, 4-hydroxyphenylalanine (3-O-methylDOPA), a related compound, involves transamination by tyrosine aminotransferase and reduction by lactate dehydrogenase in rat liver (T. Maeda & H. Shindo, 1976).
Biocatalysis and Antibacterial Activity
- Rhodotorula glutinis, a yeast, can catalyze the transformation of L-tyrosine methyl ester to the methyl ester of para-hydroxycinnamic acid, which shows potential antibacterial activity (M. C. Macdonald et al., 2016).
Molecular Imaging and Diagnostics
- 3-Fluoro-l-α-methyl-tyrosine, a similar compound, is used in PET imaging for tumor diagnosis, highlighting the potential use of related tyrosine derivatives in molecular imaging (Pattama Wiriyasermkul et al., 2012).
Chemical Synthesis
- Advanced synthetic methods have been developed for creating α-methyl l-tyrosine, showing the versatility of tyrosine derivatives in chemical synthesis (S. Rajagopal, 1992).
Melanogenesis Inhibition
- Methyl cinnamate, derived from tyrosine, inhibits melanogenesis, indicating the potential of tyrosine derivatives in cosmetic and therapeutic applications (Hiroki Satooka et al., 2017).
Protein Synthesis Studies
- L-[1-carbon-11]tyrosine and L-[methyl-carbon-11]methionine, related to methyl 3-methoxy-L-tyrosinate, are studied for assessing liver protein synthesis by PET, demonstrating the role of tyrosine derivatives in metabolic studies (K. Ishiwata et al., 1996).
Chemical Sensing Applications
- A fluorescent sensor based on L-tyrosine methyl ester functionalized carbon dots was developed for detecting methyl parathion, a pesticide, showcasing the application of tyrosine derivatives in environmental monitoring (Juying Hou et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGOAQVFZXVPBZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555946 | |
| Record name | Methyl 3-methoxy-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-L-tyrosinate | |
CAS RN |
78148-37-5 | |
| Record name | Methyl 3-methoxy-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



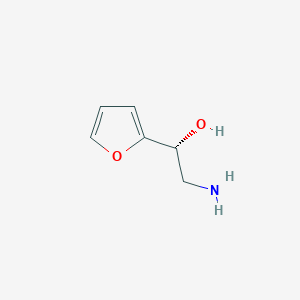
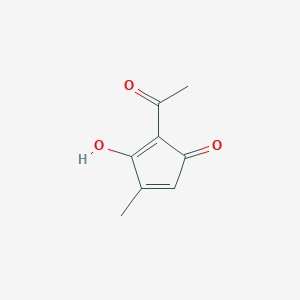



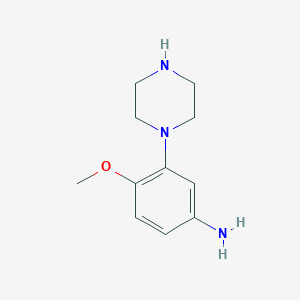
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
